2,5-bis(4-aminophenyl)terephthalic acid
Description
Properties
Molecular Formula |
C20H16N2O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,5-bis(4-aminophenyl)terephthalic acid |
InChI |
InChI=1S/C20H16N2O4/c21-13-5-1-11(2-6-13)15-9-18(20(25)26)16(10-17(15)19(23)24)12-3-7-14(22)8-4-12/h1-10H,21-22H2,(H,23,24)(H,25,26) |
InChI Key |
BHIAQNUAXUQCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C(=O)O)C3=CC=C(C=C3)N)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Bis 4 Aminophenyl Terephthalic Acid
Established Synthetic Pathways to 2,5-bis(4-aminophenyl)terephthalic Acid Precursors
The synthesis of the target molecule fundamentally relies on the availability of key precursors: a suitably functionalized terephthalic acid core and an aminophenyl-donating reagent.
One common precursor for the terephthalic acid core is 2,5-dihaloterephthalic acid or its ester derivatives (e.g., dimethyl 2,5-dibromoterephthalate). The synthesis of terephthalic acid itself is a major industrial process, often involving the oxidation of p-xylene. researchgate.netnih.gov There is also growing interest in producing terephthalic acid from bio-based feedstocks to create more sustainable manufacturing pathways. nih.gov For laboratory-scale synthesis, precursors like 2,5-dihydroxyterephthalic acid can be synthesized from the disodium (B8443419) salt of hydroquinone (B1673460) and carbon dioxide under pressure. researchgate.net
The other key precursor is a derivative of 4-aminobenzene, which is functionalized to participate in cross-coupling reactions. For Suzuki-Miyaura coupling, 4-aminophenylboronic acid or its esters are commonly used. These boronic acids can be prepared from the corresponding aniline (B41778) derivatives.
Suzuki-Miyaura Cross-Coupling Strategies in the Synthesis of this compound Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its efficacy in forming carbon-carbon (C-C) bonds. nih.govresearchgate.net This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or pseudohalide is exceptionally well-suited for constructing the biaryl linkages in this compound. nih.gov
The general synthetic strategy involves the double coupling of a 2,5-dihaloterephthalate derivative with two equivalents of a 4-aminophenylboronic acid derivative. The reaction typically follows a catalytic cycle of oxidative addition, transmetallation, and reductive elimination. nih.govnih.gov The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. mdpi.compreprints.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle.
A representative reaction scheme is as follows: Dimethyl 2,5-dibromoterephthalate reacts with 4-(tert-butoxycarbonylamino)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃). The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, preventing side reactions. The final step involves the hydrolysis of the ester groups and deprotection of the amino groups under acidic conditions to yield the desired this compound.
Palladium-Catalyzed Coupling Reactions for Aromatic Linkage Formation in this compound
While the Suzuki-Miyaura reaction is a prominent method, other palladium-catalyzed reactions are also instrumental in forming aromatic linkages. These reactions provide alternative routes that may be advantageous depending on the availability of precursors and desired reaction conditions. The versatility of palladium catalysis allows for the coupling of a wide range of functionalized aromatic compounds. rsc.org
For instance, Stille coupling, which uses organotin reagents, or Hiyama coupling, employing organosilicon compounds, could theoretically be adapted for this synthesis. However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid reagents. nih.gov
The selection of the ligand is a critical parameter in directing the outcome of these reactions. Ligands such as BrettPhos and RuPhos have been shown to provide broad scope and high efficiency in Pd-catalyzed C-N cross-coupling, and similar principles apply to C-C coupling reactions, allowing for reactions with low catalyst loadings and short reaction times. rsc.org The development of specialized catalyst systems, including those incorporating N-heterocyclic carbenes (NHCs) or custom phosphine ligands, continues to expand the toolkit for synthesizing complex aromatic structures. nih.govnih.gov
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Achieving optimal yield and purity requires a systematic investigation of various reaction parameters. The optimization process typically involves screening different catalysts, ligands, bases, solvents, temperatures, and reaction times. researchgate.net
For a typical Suzuki-Miyaura synthesis of the this compound scaffold, a Box-Behnken design or similar statistical method could be used to efficiently explore the parameter space. researchgate.net Key factors to consider include:
Catalyst System : The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos, P(t-Bu)₃) significantly impacts catalytic activity. mdpi.com
Base : The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence the rate of transmetallation, a critical step in the catalytic cycle.
Solvent : A solvent system that can dissolve both the organic and inorganic reagents is necessary. Common choices include mixtures of toluene (B28343), dioxane, or DMF with water. organic-chemistry.org
Temperature : Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions.
The following table illustrates a hypothetical optimization study for a similar cross-coupling reaction, demonstrating how systematic variation of conditions can lead to improved outcomes.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 80 | 24 | 65 |
| 2 | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 82 |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 91 |
| 4 | Pd₂(dba)₃ (1) / XPhos (3) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 95 |
Green Chemistry Approaches in the Synthesis of this compound Derivatives
The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, minimizing energy consumption, and using less hazardous materials. jocpr.commdpi.com These principles are increasingly being applied to the synthesis of complex molecules like this compound.
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents : Traditional syntheses often use volatile and toxic organic solvents like toluene or DMF. mdpi.com Research is focused on replacing these with more benign alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). unibo.itunife.it Water is particularly attractive due to its non-toxic, non-flammable, and inexpensive nature, although solubility issues can be a challenge. mdpi.com
Catalyst Efficiency and Reusability : Developing highly active catalysts that can be used at very low loadings (parts per million) reduces metal waste. Furthermore, the use of heterogeneous catalysts, such as palladium supported on zeolites or other materials, can simplify product purification and allow for catalyst recycling, a key tenet of green chemistry. nih.gov
Atom Economy and Process Intensification : Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product minimizes waste. One-pot or continuous-flow processes, where multiple reaction steps are performed sequentially in the same reactor, can reduce solvent use, energy consumption, and purification steps. unibo.it
The following table summarizes some green chemistry approaches and their potential benefits.
| Strategy | Traditional Method | Green Alternative | Benefit |
|---|---|---|---|
| Solvent Choice | Toluene, Dioxane, DMF | Water, Ethanol, 2-MeTHF | Reduced toxicity and environmental impact. mdpi.com |
| Catalysis | Homogeneous Pd catalysts | Heterogeneous catalysts (e.g., Pd on carbon) | Easier separation, catalyst recycling, less metal contamination. nih.gov |
| Energy Input | High-temperature reflux | Microwave-assisted synthesis | Reduced reaction times and energy consumption. mdpi.com |
| Process Design | Multi-step with intermediate isolation | One-pot synthesis | Reduced solvent waste and improved efficiency. unibo.it |
Inability to Generate Article on "this compound" in Metal-Organic Frameworks Due to Lack of Specific Research Data
Despite a comprehensive search of available scientific literature and databases, it has not been possible to generate the requested article on "this compound as a Ligand in Coordination Chemistry and Metal-Organic Framework (MOF) Design." The primary reason for this is the significant lack of specific published research focused on the synthesis and characterization of Metal-Organic Frameworks (MOFs) utilizing this particular chemical compound as a linker.
The detailed outline provided, which includes sections on design principles, solvothermal and hydrothermal synthesis, post-synthetic modification, heterometallic structures, and topology, requires specific experimental data, structural information, and research findings that are not present in the currently accessible scientific domain for this compound-based MOFs.
While general principles of MOF design and synthesis using analogous amino-functionalized or extended terephthalate-based linkers are well-documented, applying this general knowledge to the specific, more complex structure of this compound without direct experimental evidence would result in an article that is speculative and does not meet the required standards of scientific accuracy and detailed, fact-based reporting. The instructions to include data tables and detailed research findings cannot be fulfilled without concrete examples of MOFs synthesized from this ligand.
Therefore, until research on the coordination chemistry and application of this compound in the construction of MOFs is published and becomes available, it is not feasible to produce a scientifically rigorous and detailed article that adheres to the provided outline.
Incorporation of 2,5 Bis 4 Aminophenyl Terephthalic Acid into Covalent Organic Framework Cof Architectures
Rational Design of Covalent Organic Frameworks Using 2,5-bis(4-aminophenyl)terephthalic Acid Monomers
One hypothetical approach would be a self-condensation reaction, where the amine and carboxylic acid groups of the monomer react to form amide linkages. This would create a poly-amide framework. Alternatively, the amine groups could be reacted with a separate polyaldehyde monomer to form imine-linked COFs, while the carboxylic acid groups remain as functional pores within the framework. Conversely, the carboxylic acid groups could be targeted for reactions, such as forming boronate esters with a poly-boronic acid linker, leaving the amine groups to functionalize the pores. The specific geometry of the monomer would dictate the resulting topology of the COF, which could range from two-dimensional layered structures to three-dimensional frameworks. rsc.org
Condensation Reactions in the Synthesis of COFs from this compound
Condensation reactions are fundamental to the synthesis of COFs, as they involve the formation of strong covalent bonds with the elimination of a small molecule, typically water. rsc.org For the amine functionalities present in this compound, the most common condensation reaction is the Schiff base reaction with an aldehyde to form an imine bond. rsc.orgnih.gov This reaction is reversible, which is a critical feature for the "error-correction" mechanism that allows for the formation of highly crystalline COF structures. mdpi.com
For the carboxylic acid groups, a potential condensation reaction would be with boronic acids to form boroxine (B1236090) or boronate ester linkages. rawdatalibrary.net The formation of boroxine links involves the self-condensation of three boronic acid groups, while boronate esters form from the reaction between a diol and a boronic acid. tcichemicals.com The presence of both functional groups on the this compound monomer would require careful selection of reaction partners and conditions to control which group reacts, or to potentially form a COF with mixed linkages.
Imine-Linked COFs Derived from this compound
Imine-linked COFs are among the most extensively studied due to their high chemical stability. tcichemicals.comrsc.org These are typically synthesized through the condensation of a polyamine monomer with a polyaldehyde monomer. researchgate.net In a hypothetical synthesis, the two amine groups of this compound could react with a di-, tri-, or tetra-aldehyde. For instance, reaction with terephthalaldehyde (B141574) (a dialdehyde) could lead to a linear polymer, while reaction with a trigonal aldehyde like 1,3,5-triformylbenzene would be expected to produce a 2D hexagonal network. rsc.orgtcichemicals.com The unreacted carboxylic acid groups would be oriented within the pores of the resulting COF, imparting acidic functionality to the material.
The synthesis of imine-linked COFs is often catalyzed by an acid, such as acetic acid, and typically performed under solvothermal conditions. tcichemicals.com The reversibility of the imine linkage under these conditions is key to achieving a crystalline, ordered framework rather than an amorphous polymer. rsc.org
Solvent Systems and Reaction Conditions for COF Formation with this compound
The choice of solvent and reaction conditions is critical in COF synthesis to ensure the formation of a crystalline material. wikipedia.orgacs.org A variety of solvent systems are commonly used, often consisting of a mixture of a nonpolar solvent and a more polar one, such as mesitylene (B46885) and 1,4-dioxane. mdpi.com The specific solvent choice depends on the solubility of the monomers and the nature of the linkage being formed. For imine-linked COFs, an acidic catalyst (e.g., acetic acid) is typically added to the reaction mixture. tcichemicals.com
Reactions are generally carried out under solvothermal conditions, where the sealed reaction vessel is heated to temperatures between 80 °C and 120 °C for several days. rsc.orgacs.org This prolonged heating provides the energy needed for the reversible bond formation and breaking that leads to a thermodynamically stable, crystalline product. After the reaction, the resulting solid is typically washed with various organic solvents to remove any unreacted monomers and then dried under vacuum to activate the pores. tcichemicals.com The table below summarizes typical conditions for imine-linked COF synthesis.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Monomers | Polyamine + Polyaldehyde | Building blocks for the framework |
| Solvent System | e.g., Mesitylene/Dioxane, o-DCB/n-BuOH | To dissolve or suspend monomers and facilitate reaction |
| Catalyst | Aqueous Acetic Acid (6M) | To catalyze the reversible imine bond formation |
| Temperature | 120 °C | Provides energy for the reaction and crystallization |
| Reaction Time | 3 days | Allows for the "error-correction" process to yield a crystalline product |
| Atmosphere | Inert (e.g., N2 or Ar) | To prevent side reactions with oxygen or moisture |
Layering and Stacking Arrangements in this compound-Based COFs
For two-dimensional (2D) COFs, the arrangement of the individual layers, known as stacking, is a crucial aspect of their structure that influences their properties, including porosity and electronic characteristics. The layers can stack in an eclipsed arrangement (AA stacking), where the layers are directly on top of each other, or in a staggered (or slipped) arrangement (AB stacking), where the layers are offset.
The specific stacking mode is determined by non-covalent interactions between the layers, such as van der Waals forces and π-π interactions. The presence of functional groups, like the carboxylic acid and aminophenyl groups in the target monomer, would be expected to strongly influence these interlayer interactions. For example, hydrogen bonding between the carboxylic acid on one layer and an amine on an adjacent layer could enforce a specific, ordered stacking arrangement. The degree of planarity of the monomer and the resulting 2D sheet also plays a significant role. Theoretical modeling is often used to predict the most energetically favorable stacking arrangement for a given COF structure.
Polymer Synthesis and Polymeric Materials Derived from 2,5 Bis 4 Aminophenyl Terephthalic Acid
Polyimide Synthesis Utilizing 2,5-bis(4-aminophenyl)terephthalic Acid as a Diamine Monomer
No research data available.
Polyamide Synthesis from this compound
No research data available.
Aromatic Polycondensation Reactions Involving this compound
No research data available.
Cross-linking Strategies in Polymers Containing this compound
No research data available.
Dendrimer and Hyperbranched Polymer Architectures Incorporating this compound
No research data available.
Functionalization and Modification Strategies for 2,5 Bis 4 Aminophenyl Terephthalic Acid
Peripheral Functionalization of Amine Groups in 2,5-bis(4-aminophenyl)terephthalic Acid
The presence of two primary amine groups on the peripheral phenyl rings of this compound offers a prime site for a variety of chemical modifications. These modifications can be employed to alter the electronic properties, solubility, and coordination behavior of the molecule.
Common functionalization strategies for the amine groups include:
Acylation: The amine groups can readily react with acylating agents such as acid anhydrides or acyl chlorides to form amides. For instance, reaction with acetic anhydride (B1165640) can introduce acetamide (B32628) groups. This type of modification can alter the hydrogen bonding capabilities and steric hindrance of the molecule. nih.gov
Alkylation: The nucleophilic amine groups can be alkylated using alkyl halides. This introduces alkyl chains, which can influence the solubility of the compound in different solvents and affect the packing of molecules in the solid state.
Schiff Base Formation: The primary amines can undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). scholarsresearchlibrary.comnih.govresearchgate.netscirp.orgresearchgate.net This reaction is often reversible and can be used to introduce a wide variety of functional groups, depending on the structure of the carbonyl compound used. This strategy is particularly useful for creating dynamic covalent bonds in materials.
The functionalization of amine groups is a key strategy in the post-synthetic modification of MOFs, where the amine-functionalized linker is already incorporated into the framework. nih.govfrontiersin.orgfrontiersin.orgrsc.org
Table 1: Examples of Peripheral Functionalization of Amine Groups
| Reaction Type | Reagent Example | Functional Group Introduced |
| Acylation | Acetic Anhydride | Acetamide |
| Alkylation | Methyl Iodide | Methylamine |
| Schiff Base Formation | Benzaldehyde | Benzylideneamine |
Carboxylic Acid Group Derivatization in this compound
The two carboxylic acid groups on the central terephthalic acid core are pivotal for the formation of coordination polymers and polyamides. Derivatization of these groups can be used to control the connectivity and dimensionality of the resulting materials.
Key derivatization reactions for the carboxylic acid groups include:
Esterification: The carboxylic acids can be converted to esters by reaction with alcohols in the presence of an acid catalyst. Methyl or ethyl esters are common derivatives that can be used in subsequent transesterification reactions for polymer synthesis. google.com
Amide Bond Formation: The carboxylic acid groups can be coupled with amines to form amides. This is a fundamental reaction in the synthesis of polyamides. To facilitate this reaction, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDEC) in the presence of N,N'-diisopropylethylamine (DIPEA) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) are often employed to activate the carboxylic acid. luxembourg-bio.comnih.govresearchgate.netunimi.it
Conversion to Acyl Chlorides: The carboxylic acids can be converted to the more reactive acyl chlorides by treatment with reagents like thionyl chloride or oxalyl chloride. These acyl chlorides are highly susceptible to nucleophilic attack and are versatile intermediates for the synthesis of esters and amides. mdpi.com
The choice of derivatization strategy depends on the desired final product and the compatibility of the reaction conditions with the other functional groups in the molecule.
Table 2: Common Derivatization Reactions of Carboxylic Acid Groups
| Reaction Type | Reagent Example | Functional Group Formed |
| Esterification | Methanol, H₂SO₄ | Methyl Ester |
| Amide Formation | Benzylamine, EDC, HOBt | N-Benzylamide |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |
Introduction of Heteroatoms or Substituents onto the Phenyl Rings of this compound
Introducing heteroatoms or substituents onto the phenyl rings of this compound can significantly alter its electronic properties, steric profile, and coordination behavior. These modifications are typically achieved through electrophilic aromatic substitution reactions.
Common strategies for phenyl ring modification include:
Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic rings using appropriate halogenating agents and catalysts. The position of substitution will be directed by the existing amino and carboxylic acid groups.
Nitration: The introduction of nitro groups can be achieved by treatment with a mixture of nitric acid and sulfuric acid. The nitro groups are strongly electron-withdrawing and can be subsequently reduced to amino groups, providing a route to further functionalization.
Sulfonation: Sulfonic acid groups can be introduced by reacting the compound with fuming sulfuric acid. pharmacareers.ingoogle.comwikipedia.orggoogle.commasterorganicchemistry.com This modification increases the polarity and water solubility of the molecule and can also serve as a site for further reactions.
The conditions for these reactions must be carefully controlled to avoid undesired side reactions and to achieve the desired degree of substitution.
Table 3: Examples of Phenyl Ring Functionalization
| Reaction Type | Reagent Example | Substituent Introduced |
| Bromination | Br₂, FeBr₃ | Bromo (-Br) |
| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |
| Sulfonation | Fuming H₂SO₄ | Sulfonic Acid (-SO₃H) |
Post-Synthetic Modifications on this compound-Based Frameworks
Post-synthetic modification (PSM) is a powerful technique for functionalizing metal-organic frameworks (MOFs) after their initial synthesis. nih.govmdpi.comrsc.orgekb.egacs.orgresearchgate.netacs.org MOFs constructed from this compound are excellent candidates for PSM due to the presence of reactive amine and carboxylic acid groups on the linkers.
PSM strategies for these frameworks include:
Covalent Modification of Amine Groups: The amine groups within the MOF pores can be modified using the reactions described in section 7.1, such as acylation or Schiff base formation. nih.gov This allows for the introduction of new functionalities without altering the underlying framework topology. rsc.org
Modification of Carboxylic Acid Groups: While less common, it is possible to modify uncoordinated carboxylic acid groups within the MOF structure. This can involve esterification or amidation reactions, provided the reagents can diffuse into the pores of the MOF.
Metalation of Functional Groups: Functional groups introduced via PSM can be used to coordinate additional metal ions, creating new catalytic sites or enhancing the properties of the material.
The success of PSM depends on the stability of the MOF under the reaction conditions and the accessibility of the functional groups within the pores.
Table 4: Post-Synthetic Modification Strategies for MOFs
| Modification Target | Reaction Type | Resulting Functionality |
| Amine Groups | Acylation with Acetic Anhydride | Amide-functionalized pores |
| Amine Groups | Reaction with an Aldehyde | Imine-functionalized pores |
| Carboxylic Acid Groups | Esterification | Ester-functionalized pores |
Surface Functionalization of Materials Utilizing this compound Linkers
The unique bifunctional nature of this compound makes it an excellent candidate for the surface functionalization of various materials. This can be achieved by covalently attaching the molecule to a surface, thereby introducing its reactive functional groups for further modification.
Applications in surface functionalization include:
Modification of Silica (B1680970) Surfaces: The carboxylic acid groups of this compound can be reacted with surface hydroxyl groups on silica particles, often after surface activation with an appropriate coupling agent. nih.govnih.govresearchgate.netresearchgate.net This leaves the amine groups exposed on the surface, which can then be used for further reactions, such as the immobilization of biomolecules or catalysts.
Grafting onto Polymer Surfaces: The molecule can be grafted onto polymer surfaces to impart new properties. For example, the amine or carboxylic acid groups can react with functional groups on a polymer backbone, creating a surface with enhanced hydrophilicity, biocompatibility, or reactivity.
Layer-by-Layer Assembly: The ability of this compound to form directional interactions, such as hydrogen bonds or coordination bonds, makes it suitable for use in layer-by-layer assembly techniques to create thin films with well-defined structures and properties.
Surface functionalization with this versatile linker opens up possibilities for creating advanced materials for applications in chromatography, sensing, and catalysis.
Table 5: Applications in Surface Functionalization
| Material | Attachment Strategy | Exposed Functional Group |
| Silica | Reaction with surface hydroxyls | Amine |
| Polymer | Grafting to polymer backbone | Amine or Carboxylic Acid |
| Thin Films | Layer-by-layer assembly | Amine and Carboxylic Acid |
Emerging Research Directions and Future Outlook for 2,5 Bis 4 Aminophenyl Terephthalic Acid Based Materials
Integration of 2,5-bis(4-aminophenyl)terephthalic Acid into Hybrid Material Systems
A significant frontier in materials science is the development of organic-inorganic hybrid materials, which combine the distinct properties of their constituent phases to achieve synergistic performance enhancements. The integration of this compound into such systems is a promising avenue for creating advanced composites.
The amine and carboxylic acid functionalities of this compound make it an ideal candidate for creating strong interfacial bonds with inorganic components. For instance, polymers derived from this monomer can be reinforced with inorganic nanoparticles, such as silica (B1680970) (SiO₂), titania (TiO₂), or carbon nanotubes, to improve mechanical strength, thermal stability, and electrical conductivity. The amino groups can form covalent or strong hydrogen bonds with the surface of functionalized nanoparticles, ensuring efficient load transfer from the polymer matrix to the reinforcement phase.
Moreover, this compound can serve as a versatile ligand for the synthesis of novel metal-organic frameworks (MOFs). The presence of both amino and carboxylate groups allows for the formation of complex and highly porous structures with tailored functionalities. These MOF-based hybrid systems could find applications in gas storage, catalysis, and sensing. The incorporation of nanoparticles within the MOF structure or the growth of MOFs on the surface of other materials can lead to multifunctional composites with enhanced properties. rsc.orgresearchgate.netnih.govrsc.orgmdpi.com
| Hybrid Material System | Potential Inorganic Component | Anticipated Property Enhancement | Potential Application Areas |
| Polymer Nanocomposite | Silica (SiO₂), Titania (TiO₂) Nanoparticles | Improved mechanical strength, thermal stability, and UV resistance | Aerospace components, high-performance coatings |
| Graphene-Polymer Composite | Graphene Oxide (GO), Reduced Graphene Oxide (rGO) | Enhanced electrical conductivity, mechanical toughness, and gas barrier properties | Flexible electronics, advanced packaging materials researchgate.netresearchgate.netscispace.com |
| Metal-Organic Framework (MOF) | Zirconium (Zr), Copper (Cu), Zinc (Zn) ions | High porosity, selective gas adsorption, catalytic activity | Carbon capture, chemical sensors, drug delivery |
| Mixed-Matrix Membranes | Zeolites, Carbon Molecular Sieves | Increased selectivity and permeability for gas separation | Industrial gas separation, water purification |
Advanced Synthetic Methodologies for Tailored Architectures
The precise control over the molecular architecture of polymers derived from this compound is crucial for tailoring their macroscopic properties. Advanced synthetic methodologies are being explored to move beyond simple linear polymers and create more complex and functional structures.
Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, offer the potential to synthesize polymers with well-defined molecular weights and low dispersity. nih.gov These methods, while more commonly applied to vinyl monomers, can be adapted for condensation polymers through the use of specialized initiators and chain transfer agents. The ability to control the polymer chain length and end-groups is critical for applications in areas like self-assembly and surface modification.
Furthermore, the synthesis of block copolymers containing segments derived from this compound is a promising strategy for creating self-assembling materials. nih.govharth-research-group.orgresearchgate.netnih.govmdpi.com By combining a rigid aromatic polyamide or polyimide block with a flexible polymer block (e.g., polyethylene (B3416737) glycol or polysiloxane), it is possible to create nanostructured materials with ordered domains. These materials could be used to fabricate nanoporous membranes, drug delivery vehicles, and advanced coatings.
Post-polymerization functionalization is another powerful tool for tailoring the properties of materials derived from this compound. mcmaster.ca The pendant aminophenyl groups can be chemically modified after the initial polymerization to introduce a wide range of functionalities, such as fluorescent dyes, catalytic sites, or biocompatible moieties. This approach allows for the creation of multifunctional materials with properties that can be fine-tuned for specific applications.
Rational Design for Next-Generation Advanced Materials
The development of next-generation materials based on this compound will increasingly rely on rational design principles, where computational modeling and simulation are used to predict material properties and guide synthetic efforts.
Computational chemistry techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be employed to understand the structure-property relationships of polymers and frameworks derived from this monomer. dntb.gov.ua These models can predict key properties like mechanical modulus, thermal stability, and electronic conductivity based on the molecular structure and intermolecular interactions. This predictive capability can significantly accelerate the discovery of new materials with desired performance characteristics.
For example, computational screening can be used to identify the optimal co-monomers to polymerize with this compound to achieve a specific balance of properties, such as high strength and good processability. Similarly, simulations can be used to design MOFs with specific pore sizes and chemical environments for targeted applications in gas separation or catalysis. The integration of machine learning algorithms with these computational models can further enhance the efficiency of the material design process.
Prospects for Scalable Production of this compound and its Derivatives
For any new material to have a significant technological impact, it must be producible on a large scale in a cost-effective and sustainable manner. The development of scalable production methods for this compound and its derivatives is therefore a critical research direction.
Current laboratory-scale syntheses of functionalized aromatic dicarboxylic acids often rely on multi-step procedures with expensive reagents and catalysts. iosrjournals.orgnus.edu.sgresearchgate.net Research is needed to develop more efficient and sustainable synthetic routes. This could involve the use of greener solvents, more abundant and less toxic catalysts, and processes that minimize waste generation. For instance, catalytic aerobic oxidation processes are being explored for the production of aromatic dicarboxylic acids from renewable feedstocks. nih.gov
Process intensification, through techniques like continuous flow chemistry and microwave-assisted synthesis, can also play a key role in improving the scalability and efficiency of production. mdpi.com These methods can offer better control over reaction conditions, leading to higher yields and purities, while also reducing reaction times and energy consumption. A thorough techno-economic analysis will be essential to evaluate the commercial viability of any new production process.
| Production Aspect | Current Challenge | Future Research Direction |
| Synthesis of Monomer | Multi-step synthesis with potentially hazardous reagents. | Development of one-pot syntheses from readily available precursors; use of biocatalysis. |
| Catalysis | Reliance on precious metal catalysts. | Exploration of earth-abundant metal catalysts; development of recyclable catalyst systems. |
| Solvent Use | Use of high-boiling point, non-renewable solvents. | Transition to greener solvents such as water, supercritical CO₂, or ionic liquids. |
| Purification | Energy-intensive crystallization and chromatography. | Development of membrane-based separation and reactive extraction methods. |
| Process Control | Batch processing with limited control over product quality. | Implementation of continuous flow reactors with real-time monitoring and control. |
Synergistic Research Across Disciplines Leveraging this compound
The full potential of this compound-based materials will be realized through synergistic collaborations across multiple scientific and engineering disciplines. The inherent versatility of this building block makes it a fertile ground for interdisciplinary research.
Chemists will continue to play a central role in developing new synthetic methods for the monomer and its derivatives, as well as in creating novel polymers and frameworks with tailored functionalities. Materials scientists and engineers will be crucial for characterizing the physical and chemical properties of these new materials and for processing them into useful forms, such as fibers, films, and membranes.
Collaboration with physicists will be important for understanding the electronic and optical properties of these materials, which could lead to applications in organic electronics and photonics. Furthermore, partnerships with biomedical engineers and life scientists could open up new opportunities in areas like drug delivery, tissue engineering, and biosensing, leveraging the potential for creating biocompatible and bioactive materials. The convergence of expertise from these diverse fields will be essential for translating the fundamental scientific discoveries related to this compound into real-world technological innovations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,5-bis(4-aminophenyl)terephthalic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves esterification or acid-catalyzed condensation. For example, refluxing 2,5-bis(4-bromophenyl)terephthalic acid in methanol with concentrated sulfuric acid as a catalyst under heating (90°C, 24 hours) yields ester derivatives. Monitoring via thin-layer chromatography (TLC) using hexane/ethyl acetate (8:2 v/v) ensures reaction completion . Yield optimization may require adjusting temperature (e.g., 60–65°C for 24 hours) and solvent ratios, as demonstrated in related syntheses (31.2% yield achieved under modified conditions) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- Mass Spectrometry (MS) : Determines molecular weight (e.g., m/z = 440 for brominated analogs) .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition points (>410°C for related compounds) .
- Chromatography : TLC or HPLC monitors reaction progress and purity .
- Elemental Analysis : Validates stoichiometry in coordination complexes .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid prolonged exposure to moisture or light, as aromatic amines and carboxylic acids are prone to hydrolysis and photodegradation. Use desiccants and refrigerate (4°C) for long-term storage, following protocols for analogous terephthalic acid derivatives .
Advanced Research Questions
Q. What strategies enhance the performance of this compound in metal-organic frameworks (MOFs) or coordination polymers?
- Methodological Answer : Incorporate auxiliary ligands (e.g., 4,4′-bipyridine) to stabilize coordination geometries. Solvothermal synthesis with zinc salts yields MOFs with defined crystal structures (e.g., [Zn(L)₂(4,4′-bipy)(H₂O)]ₙ), characterized via single-crystal X-ray diffraction. Functionalization with electron-withdrawing groups (e.g., trifluoromethyl) improves thermal stability and porosity .
Q. How does this compound compare to other dicarboxylic acids in polymer design?
- Methodological Answer : Its rigid aromatic backbone enhances thermal resistance in polyimides. Copolymerization with diamines (e.g., 4,4′-(1,3-phenylenedioxy)dianiline) increases glass transition temperatures (Tg). Replacements for terephthalic acid (e.g., 2,5-furandicarboxylic acid) are explored for sustainability, but aminophenyl variants offer superior mechanical strength in high-performance films .
Q. What mechanistic insights explain the catalytic degradation of terephthalic acid derivatives in environmental remediation?
- Methodological Answer : Ozonation (O₃/ZnO) at pH 9 degrades terephthalic acid via hydroxyl radical (•OH) attack, monitored by fluorescence (conversion to 2-hydroxyterephthalic acid) . Comparative studies show enzymatic pathways (e.g., PETase) hydrolyze polyethylene terephthalate (PET) into TPA and ethylene glycol, offering bioremediation alternatives .
Q. How can researchers resolve contradictions in data on the reactivity of this compound under varying conditions?
- Methodological Answer : Systematically test variables (pH, temperature, catalysts) using design-of-experiments (DoE) approaches. For example, in oxidative cleavage reactions, conflicting yields may arise from competing pathways (e.g., ozonolysis vs. radical mechanisms). Kinetic studies (e.g., Arrhenius plots) and intermediate trapping (e.g., radical scavengers) clarify dominant mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
